molecular formula C21H21N3O5 B3909917 methyl 4-[(E)-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate

Cat. No.: B3909917
M. Wt: 395.4 g/mol
InChI Key: PMCUUYZSYNFQDO-WSDLNYQXSA-N
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Description

Methyl 4-[(E)-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a benzoate ester linked to a hydrazinylidene moiety and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate typically involves multi-step organic reactions. One common method is the condensation reaction between methyl 4-formylbenzoate and a hydrazine derivative, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often require the use of acid or base catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or catalytic processes to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives or reduced forms of the ester group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated benzoates, while reduction can produce amine derivatives

Scientific Research Applications

Methyl 4-[(E)-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals, materials, and as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the hydrazinylidene and pyrrolidinone moieties.

    Ethyl benzoate: Another ester with a similar structure but with an ethyl group instead of a methyl group.

    Methyl 4-methylbenzoate: A related compound with a methyl group on the benzene ring, offering different chemical properties.

Uniqueness

Methyl 4-[(E)-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate is unique due to its complex structure, which combines multiple functional groups. This complexity allows for diverse chemical reactivity and potential applications that simpler esters cannot achieve. The presence of the hydrazinylidene and pyrrolidinone moieties also imparts specific biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[(E)-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-28-18-9-7-17(8-10-18)24-13-16(11-19(24)25)20(26)23-22-12-14-3-5-15(6-4-14)21(27)29-2/h3-10,12,16H,11,13H2,1-2H3,(H,23,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCUUYZSYNFQDO-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[(E)-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate
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methyl 4-[(E)-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate
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methyl 4-[(E)-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate
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methyl 4-[(E)-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate
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methyl 4-[(E)-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate
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methyl 4-[(E)-(2-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinylidene)methyl]benzoate

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